Stannane, trichlorocyclohexyl-
Description
Overview of Organotin(IV) Compounds in Contemporary Chemical Research
Organotin(IV) compounds are integral to modern chemical research due to their diverse applications. They are widely used as stabilizers for polyvinyl chloride (PVC), catalysts in the formation of polyurethanes and silicones, and as biocides. simsonpharma.comchemsrc.com In the realm of organic synthesis, they serve as crucial reagents and intermediates. The reactivity and properties of organotin(IV) compounds are finely tunable by varying the number and nature of the organic substituents attached to the tin center. This versatility has led to their use in a broad spectrum of chemical transformations.
The general structure of organotin(IV) compounds can be represented as R_nSnX_{4-n}, where 'R' is an organic group and 'X' is a halide or another anionic group. The number of organic substituents (n) significantly influences the compound's properties and applications.
| Class of Organotin(IV) Compound | General Formula | Primary Applications |
| Tetraorganotins | R4Sn | Precursors for other organotin compounds |
| Triorganotins | R3SnX | Biocides, wood preservatives |
| Diorganotins | R2SnX2 | PVC stabilizers, catalysts |
| Monoorganotins | RSnX3 | Precursors for tin oxide coatings |
Significance of Organotin(IV) Halides as Synthetic Intermediates
Organotin(IV) halides are paramount as starting materials for the synthesis of a vast array of other organotin derivatives and are pivotal in various organic reactions. Their utility stems from the reactivity of the tin-halogen bond, which can be readily cleaved and substituted with a variety of nucleophiles. This allows for the introduction of different functional groups, leading to the synthesis of organotin oxides, hydroxides, carboxylates, and other derivatives. sigmaaldrich.comacs.org
The synthesis of organotin halides can be achieved through several methods, with the classic approach involving the reaction of a Grignard reagent with a tin halide, such as tin tetrachloride. nih.gov Another common method is the Kocheshkov redistribution reaction, where a tetraorganotin compound reacts with a tin tetrahalide to produce a mixture of organotin halides. nih.gov
Distinctive Reactivity Profile of Trichlorostannyl Moieties
The trichlorostannyl (-SnCl₃) moiety imparts a unique reactivity to the organotin compound. The presence of three electron-withdrawing chlorine atoms makes the tin center highly electrophilic and a strong Lewis acid. This enhances its susceptibility to nucleophilic attack, making monoorganotin trihalides like stannane, trichlorocyclohexyl- valuable intermediates in organic synthesis. The high Lewis acidity allows for the formation of adducts with various Lewis bases.
The reactivity of organotin trihalides is also characterized by their propensity to undergo hydrolysis, even with atmospheric moisture, to form organotin oxides and hydroxides. Therefore, these compounds are typically handled under anhydrous conditions.
Contextualizing Cyclohexyl Ligands in Organometallic Systems
The cyclohexyl group is a bulky, non-planar, and conformationally flexible saturated cyclic alkyl ligand. In organometallic chemistry, the steric and electronic properties of the cyclohexyl ligand play a crucial role in determining the structure, stability, and reactivity of the metal complex.
The steric bulk of the cyclohexyl group can influence the coordination number and geometry around the metal center, often preventing the coordination of additional ligands. This steric hindrance can also direct the regioselectivity of reactions involving the organometallic complex. The A-value of a substituent, which is a measure of its steric demand in a cyclohexane (B81311) ring, provides a quantitative measure of its bulkiness. wikipedia.org
Electronically, the cyclohexyl group is a simple alkyl group and is considered to be a sigma-donating ligand. It does not possess any pi-orbitals that can participate in back-bonding with the metal center. This purely sigma-donating character influences the electron density at the metal center and, consequently, its reactivity. In the case of stannane, trichlorocyclohexyl-, the interplay between the steric bulk of the cyclohexyl group and the electrophilicity of the trichlorostannyl moiety would be a key determinant of its chemical behavior.
Properties
CAS No. |
3091-31-4 |
|---|---|
Molecular Formula |
C6H11Cl3Sn |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
trichloro(cyclohexyl)stannane |
InChI |
InChI=1S/C6H11.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
BESRBWLUVPELTD-UHFFFAOYSA-K |
Canonical SMILES |
C1CCC(CC1)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexyltin Trichloride
Direct Synthesis Routes for Trichlorocyclohexylstannane
The direct reaction of an organic halide with metallic tin represents a fundamental approach to organotin compounds. While commercially successful for simpler alkyl groups like methyl, the direct synthesis of cyclohexyltin trichloride (B1173362) from cyclohexyl chloride and tin metal is less common. rsc.org This method often requires catalysts to proceed efficiently. Catalytic systems, such as a combination of a nitrogenous compound and iodine or an iodide, have been employed for the direct synthesis of alkyltin halides from stannous halides and alkyl halides. nih.gov The distribution of products, including mono-, di-, and tri-substituted organotin halides, can be influenced by the reaction conditions and the nature of the catalyst. rsc.org For instance, in the presence of a significant amount of an organic base, the formation of trialkyltin chlorides can be favored. youtube.com
The general reaction is as follows: Sn + n C6H11Cl → (C6H11)nSnCl(4-n)
However, achieving high selectivity for trichlorocyclohexylstannane via this route can be challenging due to the formation of a mixture of products.
Alkylation and Arylation Strategies Utilizing Stannic Halides
A more controlled and widely practiced method for synthesizing organotin halides involves the alkylation of tin(IV) chloride (stannic chloride). This can be achieved using various organometallic reagents.
A classic and effective method involves the use of Grignard reagents. The reaction of cyclohexylmagnesium chloride with tin tetrachloride can be carefully controlled to yield tricyclohexyltin chloride. A patented process describes charging a reaction vessel with tin tetrachloride and xylene, followed by the gradual addition of a cyclohexylmagnesium chloride Grignard reagent in tetrahydrofuran. Maintaining a specific molar ratio and temperature control is crucial to maximize the yield of the desired product and minimize the formation of tetracyclohexyltin (B73449) and other byproducts. researchgate.net
Table 1: Grignard Synthesis of Tricyclohexyltin Chloride
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |
| Tin Tetrachloride | Cyclohexylmagnesium Chloride | Xylene, Tetrahydrofuran | Reflux | Tricyclohexyltin Chloride |
Another important alkylating agent is organoaluminum compounds. These are often used in industrial settings due to their cost-effectiveness. The reaction of organoaluminum compounds with tin tetrachloride can be controlled to achieve partial alkylation, directly yielding alkyltin halides. This method avoids the formation of the fully alkylated tetraorganotin, which would then require a subsequent redistribution reaction.
Ligand Exchange and Redistribution Reactions in Organotin Systems
Redistribution reactions, particularly the Kocheshkov comproportionation, are a cornerstone of organotin chemistry for preparing mixed organotin halides. researchgate.net This method involves the reaction of a tetraorganotin compound with a tin tetrahalide. The stoichiometry of the reactants dictates the primary product. To synthesize trichlorocyclohexylstannane, tetracyclohexyltin would be reacted with three equivalents of tin tetrachloride.
3 SnCl4 + (C6H11)4Sn → 4 C6H11SnCl3
This reaction is typically driven by heat and can be catalyzed by Lewis acids. The equilibrium nature of the reaction means that the product mixture may contain small amounts of other redistribution products.
Ligand exchange also provides a route to trichlorocyclohexylstannane. For example, a diorganotin dihalide can undergo exchange with a tin tetrahalide. While specific examples for the cyclohexyl derivative are not extensively detailed in readily available literature, the general principle suggests that dicyclohexyltin dichloride could react with tin tetrachloride under appropriate conditions to yield cyclohexyltin trichloride.
Novel Approaches to Cyclohexyltin Trichloride Formation
Research into organotin synthesis continues to explore more efficient and selective methodologies.
Transmetallation Reactions
Transmetallation involves the transfer of an organic group from one metal to another. This method offers a pathway to organotin compounds from a variety of organometallic precursors. A notable example is the reaction of bis(6-diphenylphosphinoxy-acenapth-5-yl)mercury with tin tetrachloride, which results in the formation of the corresponding aryltin trichloride. rsc.org This demonstrates the feasibility of using organomercury compounds as precursors for transmetallation to tin. While this specific example involves an aryl group, the principle can be extended to alkyl groups like cyclohexyl, provided a suitable organometallic starting material is available.
Redox-Mediated Synthetic Pathways
Redox-mediated reactions offer an alternative synthetic strategy. The interaction of organotin compounds with certain reagents can lead to the breaking of tin-carbon bonds and the formation of new species. For instance, the reaction of organotin(IV) derivatives with peroxyl radicals can lead to the cleavage of the Sn-C bond and the generation of an active alkyl radical. rsc.org While not a direct synthetic route to trichlorocyclohexylstannane, this reactivity highlights the potential for redox processes in modifying organotin compounds. The initiation of radical reactions, for example through photolysis or radical initiators, can be a powerful tool in organic synthesis, and its application in targeted organotin synthesis is an area of ongoing interest. youtube.com
Comprehensive Spectroscopic and Structural Characterization of Cyclohexyltin Trichloride and Its Derivatives
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. For organotin compounds like cyclohexyltin trichloride (B1173362), multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn NMR, is invaluable for a complete structural assignment.
¹H NMR Spectral Analysis of Cyclohexyl Environments
The ¹H NMR spectrum of cyclohexyltin trichloride is expected to show complex multiplets in the upfield region, characteristic of the cyclohexyl ring protons. Due to the chair conformation of the cyclohexane (B81311) ring, the axial and equatorial protons are chemically non-equivalent, leading to distinct signals. However, at room temperature, rapid conformational flipping often leads to an averaging of these signals.
The electron-withdrawing nature of the trichlorostannyl group (-SnCl₃) deshields the alpha-proton (the proton on the carbon directly attached to the tin atom), shifting its resonance downfield compared to the other cyclohexyl protons. The signals for the remaining protons on the cyclohexyl ring would appear as a broad, overlapping multiplet further upfield. For comparison, in chlorocyclohexane, the alpha-proton appears around 4.0 ppm, while the other protons resonate in the 1.12 to 2.29 ppm range. chemicalbook.com A similar pattern is expected for cyclohexyltin trichloride, with the alpha-proton shifted due to the influence of the tin atom.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Cyclohexyltin Trichloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Hα (CH-Sn) | 2.5 - 3.5 | Multiplet |
| Hβ, Hγ, Hδ (Cyclohexyl) | 1.2 - 2.2 | Broad Multiplet |
¹³C NMR Chemical Shift Assignments for Cyclohexyl and Stannyl Carbons
In the ¹³C NMR spectrum, the carbon atom directly bonded to the tin atom (C-α) is significantly influenced by the electropositive tin and the electronegative chlorine atoms. This carbon is expected to be deshielded and appear at a downfield chemical shift. The other carbon atoms of the cyclohexyl ring will resonate at higher fields. In tricyclohexyl phosphine, a related compound, the cyclohexyl carbons appear in the range of 26-35 ppm. chemicalbook.com For cyclohexyltin trichloride, the C-α is expected to be further downfield due to the direct attachment to the SnCl₃ group.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Cyclohexyltin Trichloride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cα (C-Sn) | 40 - 50 |
| Cβ | 30 - 35 |
| Cγ | 25 - 30 |
| Cδ | 26 - 32 |
¹¹⁹Sn NMR Spectroscopy for Tin Coordination Environment
¹¹⁹Sn NMR spectroscopy is particularly informative for studying organotin compounds as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. huji.ac.il Tin has three NMR active spin ½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity and natural abundance. huji.ac.ilnorthwestern.edu
The chemical shift range for tin compounds is very wide, spanning over 2000 ppm. huji.ac.il For tetra-coordinated organotin compounds of the type RSnCl₃, the ¹¹⁹Sn chemical shift is expected to be in the range of approximately -50 to +50 ppm relative to the standard tetramethyltin (B1198279) (Me₄Sn). The precise chemical shift for cyclohexyltin trichloride would provide insight into the electronic environment around the tin nucleus. The coordination of solvent molecules or other Lewis bases to the tin center can cause a significant upfield shift in the ¹¹⁹Sn resonance, indicating an increase in the coordination number of the tin atom. dtic.mil
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of cyclohexyltin trichloride would be characterized by several key vibrational modes.
The C-H stretching vibrations of the cyclohexyl group are expected in the 2850-3000 cm⁻¹ region. The C-H bending (scissoring) vibrations of the CH₂ groups will appear around 1450 cm⁻¹. The most diagnostic peaks, however, would be the Sn-C and Sn-Cl stretching vibrations. The Sn-C stretching frequency in alkyltin compounds typically appears in the 500-600 cm⁻¹ range. The Sn-Cl stretching vibrations in organotin chlorides are found at lower frequencies, generally in the 300-400 cm⁻¹ region.
Interactive Data Table: Characteristic FT-IR Bands for Cyclohexyltin Trichloride
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H stretch (cyclohexyl) | 2850 - 3000 |
| C-H bend (cyclohexyl) | 1440 - 1460 |
| Sn-C stretch | 500 - 600 |
| Sn-Cl stretch | 300 - 400 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The presence of multiple stable isotopes for tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) and chlorine (³⁵Cl, ³⁷Cl) results in a characteristic and complex isotopic pattern for tin- and chlorine-containing fragments, which is a powerful diagnostic tool.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds. In the positive ion mode ESI-MS of cyclohexyltin trichloride, the formation of protonated molecules [M+H]⁺ or adducts with solvent or buffer molecules (e.g., [M+Na]⁺, [M+CH₃CN+H]⁺) would be expected.
The fragmentation of the parent ion would likely proceed through the sequential loss of the chloride and cyclohexyl groups. A common fragmentation pathway for organotin compounds involves the loss of alkyl or aryl radicals and halide atoms. researchgate.netscielo.brnih.gov For cyclohexyltin trichloride, the fragmentation could involve the loss of HCl molecules or the cleavage of the Sn-C bond to generate the [C₆H₁₁SnCl₂]⁺ fragment, followed by further losses of Cl or HCl. The observation of the characteristic isotopic patterns for fragments containing tin and chlorine would confirm their elemental composition.
Interactive Data Table: Predicted ESI-MS Fragments for Cyclohexyltin Trichloride
| Fragment Ion | Predicted m/z (for ¹²⁰Sn, ³⁵Cl) | Description |
| [C₆H₁₁SnCl₃+H]⁺ | 307 | Protonated molecule |
| [C₆H₁₁SnCl₂]⁺ | 271 | Loss of HCl |
| [SnCl₃]⁺ | 225 | Loss of cyclohexyl radical |
| [C₆H₁₁SnCl]⁺ | 236 | Loss of Cl₂ |
| [SnCl₂]⁺ | 190 | Loss of cyclohexyl radical and Cl |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination and elemental composition confirmation of organotin compounds like trichlorocyclohexylstannane. This technique provides mass measurements with high accuracy, typically in the sub-ppm range, which allows for the unambiguous identification of molecular formulas. In the analysis of trichlorocyclohexylstannane, HRMS can definitively confirm the presence and number of tin and chlorine atoms by resolving the characteristic isotopic patterns of these elements. Tin has ten stable isotopes, and chlorine has two, creating a unique and complex isotopic distribution for any tin- and chlorine-containing fragment in the mass spectrum.
The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, is essential to separate these complex isotopic signatures from potential isobaric interferences. Electron ionization (EI) is a common technique used in conjunction with HRMS for the analysis of volatile compounds like stannanes. A high-resolution 70 eV electron ionization mass spectrum can provide detailed information about the fragmentation pathways of the parent molecule.
For trichlorocyclohexylstannane, the major fragments observed in an HRMS analysis would correspond to the loss of cyclohexyl and/or chloride radicals. The precise masses of these fragments provide further structural confirmation.
Table 1: Theoretical HRMS Data for Trichlorocyclohexylstannane and Key Fragments
| Ion | Chemical Formula | Monoisotopic Mass (Da) |
| [C₆H₁₁SnCl₃]⁺ | C₆H₁₁¹²⁰Sn³⁵Cl₃ | 303.8836 |
| [C₆H₁₁SnCl₂]⁺ | C₆H₁₁¹²⁰Sn³⁵Cl₂ | 268.9147 |
| [SnCl₃]⁺ | ¹²⁰Sn³⁵Cl₃ | 224.8304 |
| [SnCl₂]⁺ | ¹²⁰Sn³⁵Cl₂ | 189.8615 |
| [SnCl]⁺ | ¹²⁰Sn³⁵Cl | 154.8926 |
| [C₆H₁₁]⁺ | C₆H₁₁ | 83.0861 |
Note: Masses are calculated using the most abundant isotopes of tin (¹²⁰Sn) and chlorine (³⁵Cl).
X-ray Diffraction Techniques for Solid-State Structural Analysis
X-ray diffraction techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in the solid state of trichlorocyclohexylstannane.
Single Crystal X-ray Diffraction for Absolute Configuration and Coordination Geometry
In the solid state, organotin halides with the general formula RSnX₃, like trichlorocyclohexylstannane, often exhibit intermolecular interactions, leading to a coordination number greater than four for the tin atom. The tin atom in trichlorocyclohexylstannane is expected to be in a distorted tetrahedral geometry in the gas phase or in non-coordinating solvents. However, in the solid state, bridging chlorine atoms from neighboring molecules can coordinate to the tin center, increasing its coordination number to five or even six. This results in a polymeric structure. The geometry around the tin atom in such a five-coordinate state is typically trigonal bipyramidal, while a six-coordinate state would adopt an octahedral geometry.
The analysis would reveal the precise Sn-C and Sn-Cl bond lengths and the C-Sn-Cl and Cl-Sn-Cl bond angles. Furthermore, it would provide information on the conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the SnCl₃ group.
Powder X-ray Diffraction for Bulk Crystalline Characterization
Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a bulk sample of trichlorocyclohexylstannane. The resulting diffraction pattern is a fingerprint of the crystalline phase, providing information about the unit cell dimensions, crystal system, and phase purity. While not providing the detailed atomic coordinates of a single crystal analysis, PXRD is crucial for confirming that a synthesized bulk powder consists of the desired crystalline phase and for identifying any potential polymorphic forms or impurities. The positions and relative intensities of the diffraction peaks in the PXRD pattern are characteristic of the compound's crystal lattice.
Mössbauer Spectroscopy for Local Tin Environment and Oxidation State
¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the local environment and oxidation state of the tin atom in trichlorocyclohexylstannane.
Reaction Mechanisms and Chemical Transformations of Cyclohexyltin Trichloride
Nucleophilic Substitution Reactions at the Tin Center
The tin atom in cyclohexyltin trichloride (B1173362) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions proceed via the substitution of one or more of the chloride ligands, which are excellent leaving groups. libretexts.org The large size of the tin atom and the availability of empty 5d orbitals allow for the formation of hypercoordinate intermediates or transition states, facilitating the substitution process. gelest.com In contrast to the relatively inert C-Cl bond in cyclohexyl chloride, the Sn-Cl bonds in cyclohexyltin trichloride are significantly more reactive towards nucleophiles. doubtnut.com
Cyclohexyltin trichloride readily reacts with nucleophiles containing oxygen, sulfur, or nitrogen donor atoms. The general form of this reaction involves the displacement of a chloride ion (Cl⁻) by the incoming nucleophilic species. gelest.commdpi.com
Oxygen Donors: The reaction with water or hydroxide (B78521) ions leads to the hydrolysis of the Sn-Cl bonds. nih.gov Similarly, alcohols (ROH) and alkoxides (RO⁻) can react to form organotin alkoxides, while carboxylates (RCOO⁻) yield organotin carboxylates. These reactions are fundamental to the synthesis of various functionalized organotin compounds.
Sulfur Donors: Thiols (RSH) and their corresponding thiolates (RS⁻) react with cyclohexyltin trichloride to form tin-sulfur bonds. gelest.com These reactions can be carried out in the presence of a base, such as an amine or sodium hydroxide, to neutralize the HCl by-product. gelest.com Hydrogen sulfide (B99878) (H₂S) or metal sulfides can also be employed to introduce sulfur ligands. gelest.com
Nitrogen Donors: Amines (RNH₂, R₂NH, R₃N) and other nitrogen-based nucleophiles can form adducts with cyclohexyltin trichloride or substitute the chloride ligands, leading to the formation of organotin amides or other nitrogen-containing derivatives. The reaction with primary or secondary amines can lead to the formation of Sn-N bonds with the elimination of HCl.
The table below summarizes typical nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Organotin Hydroxide |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Organotin Alkoxide |
| Carboxylate | Sodium Acetate (CH₃COONa) | Organotin Carboxylate |
| Thiolate | Sodium Ethanethiolate (NaSC₂H₅) | Organotin Thiolate |
| Amine | Ammonia (B1221849) (NH₃) | Organotin Amine Adduct/Amide |
Complete hydrolysis of all three Sn-Cl bonds in cyclohexyltin trichloride ultimately leads to the formation of cyclohexylstannoic acid, which exists as a polymeric network. nih.gov Partial hydrolysis can yield intermediate chlorohydroxides. Upon heating, these hydroxides can undergo condensation reactions to form stannoxanes, which contain Sn-O-Sn linkages. wikipedia.org The final product of complete hydrolysis and condensation is a highly cross-linked polymer known as a monoorganotin oxide. google.com
Similarly, reaction with a stoichiometric amount of hydrogen sulfide or a sulfide salt, such as sodium sulfide (Na₂S), results in the formation of organotin sulfides. gelest.com Depending on the reaction conditions, these can range from simple dimeric or trimeric structures to more complex polymeric networks. gelest.com The formation of organotin nitrides is less common but can be achieved under specific conditions using potent nitrogen sources like lithium nitride.
Redistribution Reactions of Organotin Halides
Redistribution reactions, specifically the Kocheshkov comproportionation, are a cornerstone of organotin halide synthesis. wikipedia.orgwikipedia.org These reactions involve the exchange of organic ligands and halides between different organotin species, typically driven by heating, sometimes with a Lewis acid catalyst. gelest.comwikipedia.org
For cyclohexyltin trichloride, these reactions are relevant in both its synthesis and its subsequent transformations. For example, cyclohexyltin trichloride can be synthesized by reacting tetracyclohexyltin (B73449) with three equivalents of tin tetrachloride. wikipedia.org
Reaction: 3 (C₆H₁₁)₄Sn + SnCl₄ → 4 (C₆H₁₁)₃SnCl (followed by further redistribution)
Conversely, mixing different organotin compounds can lead to an equilibrium mixture of products. For instance, reacting tricyclohexyltin chloride with tin tetrachloride will yield dicyclohexyltin dichloride and cyclohexyltin trichloride. The stoichiometry of the reactants is crucial in controlling the product distribution. gelest.comwikipedia.org
General Redistribution Equations:
R₄Sn + SnCl₄ ⇌ 2 R₂SnCl₂
R₄Sn + 3 SnCl₄ ⇌ 4 RSnCl₃
3 R₄Sn + SnCl₄ ⇌ 4 R₃SnCl
These reactions are essential for producing the desired organotin halide with a specific number of organic substituents. uu.nl
Reductive Transformations Involving Cyclohexyltin Trichloride
A significant reductive transformation of cyclohexyltin trichloride is its conversion to the corresponding organotin hydride, cyclohexyltin trihydride (C₆H₁₁SnH₃). This is typically achieved by reaction with a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). wikipedia.org
Reaction: C₆H₁₁SnCl₃ + 3/4 LiAlH₄ → C₆H₁₁SnH₃ + 3/4 LiCl + 3/4 AlCl₃
The resulting organotin hydrides are valuable synthetic intermediates, primarily used in hydrostannation reactions and as radical-based reducing agents in organic synthesis. gelest.com
Oxidative Addition and Reductive Elimination Pathways in Tin-Mediated Reactions
Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry, involving changes in the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.org
Oxidative Addition: This process involves an increase in both the oxidation state and coordination number of the metal. wikipedia.orgslideshare.net In the context of tin chemistry, a tin(II) species, such as tin(II) chloride (SnCl₂), can undergo oxidative addition with an alkyl halide like cyclohexyl chloride to form a tin(IV) species, namely cyclohexyltin trichloride. This reaction represents a direct synthesis pathway, often catalyzed by various agents. uu.nlReaction: SnCl₂ + C₆H₁₁Cl → C₆H₁₁SnCl₃
Reductive Elimination: This is the microscopic reverse of oxidative addition, where the oxidation state and coordination number of the metal decrease. libretexts.orglibretexts.org While less direct for a stable Sn(IV) compound like cyclohexyltin trichloride, reductive elimination is a key step in many catalytic cycles where organotin compounds are involved. wikipedia.orgacs.org For instance, in cross-coupling reactions catalyzed by transition metals, an organotin reagent might transfer its organic group to the metal (transmetallation), and the final product is formed via reductive elimination from the transition metal center.
These pathways are crucial for understanding the role of tin compounds in catalysis, such as in Stille coupling, although tri- and tetraorganostannanes are more commonly used in those applications. libretexts.org
Mechanistic Studies of Thermal Decomposition Pathways
The thermal degradation of cyclohexyltin trichloride is initiated by the cleavage of the weakest bonds within the molecule. Computational studies on similar organotin compounds, such as trimethyltin (B158744) halides, provide insight into the relative bond dissociation energies (BDEs). These studies suggest that the Sn-C bond is generally weaker than the Sn-Cl bond, making its homolytic cleavage a probable initial step in the thermal decomposition process.
Upon heating, the primary proposed pathway is the homolytic cleavage of the tin-cyclohexyl bond, generating a cyclohexyl radical and a trichlorostannyl radical:
c-C₆H₁₁SnCl₃ → c-C₆H₁₁• + •SnCl₃
This initiation step is followed by a series of propagation and termination reactions. The highly reactive radical species can participate in hydrogen abstraction, disproportionation, and recombination reactions, leading to a variety of decomposition products.
Another plausible decomposition pathway, particularly relevant in the context of its use as a PVC stabilizer, is dehydrochlorination. This process involves the elimination of hydrogen chloride (HCl) from the cyclohexyl ring, potentially catalyzed by the Lewis acidic tin center. This would lead to the formation of cyclohexene (B86901) and a dichlorostannylene species, or further react to form tin-hydrogen bonds.
The thermal stability of organotin compounds is influenced by the nature of the organic substituents. Generally, the stability increases with the length of the alkyl chain. The thermal decomposition of organotin compounds is a key aspect of their application as heat stabilizers for polyvinyl chloride (PVC). In this role, they function by reacting with labile chlorine atoms in the polymer backbone, thus preventing the elimination of HCl and the subsequent degradation of the polymer. scispace.compvcstabilizer.comncsu.edu
Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for studying the thermal decomposition of complex molecules. pnnl.govwikipedia.orgeag.com This method involves rapidly heating a sample in an inert atmosphere to induce thermal fragmentation, followed by the separation and identification of the resulting volatile products. While specific Py-GC-MS studies on trichlorocyclohexylstannane are scarce, the technique has been successfully applied to characterize the thermal degradation products of various polymers and other organic materials.
The fragmentation patterns of organotin compounds in mass spectrometry can also provide clues about their thermal decomposition behavior. Electron impact mass spectrometry often leads to the cleavage of the Sn-C bond, resulting in the loss of the alkyl or cycloalkyl group, and the sequential loss of halogen atoms. ysi.com
Table 1: Predicted Primary Thermal Decomposition Products of Trichlorocyclohexylstannane
| Product | Chemical Formula | Formation Pathway |
| Cyclohexyl radical | c-C₆H₁₁• | Homolytic cleavage of the Sn-C bond |
| Trichlorostannyl radical | •SnCl₃ | Homolytic cleavage of the Sn-C bond |
| Cyclohexane (B81311) | c-C₆H₁₂ | Hydrogen abstraction by cyclohexyl radicals |
| Cyclohexene | c-C₆H₁₀ | Disproportionation of cyclohexyl radicals or dehydrochlorination |
| Bicyclohexyl | (c-C₆H₁₁)₂ | Recombination of cyclohexyl radicals |
| Tin(II) chloride | SnCl₂ | Reduction of tin species |
| Tin(IV) chloride | SnCl₄ | Disproportionation or further reactions of tin-containing species |
| Hydrogen chloride | HCl | Dehydrochlorination |
Table 2: Bond Dissociation Energies (BDEs) of Related Organotin Compounds
| Bond | Compound | BDE (kJ/mol) |
| Me₃Sn-Cl | Trimethyltin chloride | ~380 |
| Me₃Sn-CH₃ | Tetramethyltin (B1198279) | ~270 |
Note: The BDE values are approximate and are for trimethyltin analogs. These values are intended to illustrate the relative bond strengths and predict the initial cleavage site.
The study of the thermal decomposition of trichlorocyclohexylstannane and its analogs is crucial for understanding their stability, reactivity, and performance in various applications, from chemical synthesis to polymer stabilization. Further research utilizing advanced analytical techniques like Py-GC-MS would be invaluable for elucidating the precise mechanisms and identifying the full spectrum of decomposition products.
Coordination Chemistry and Supramolecular Assemblies Involving Cyclohexyltin Trichloride
Lewis Acidity of Trichlorocyclohexylstannane and Adduct Formation
Trichlorocyclohexylstannane, like other organotin halides, functions as a potent Lewis acid. rsc.orgacs.org The tin atom in this compound is electron-deficient due to the presence of three electronegative chlorine atoms and one cyclohexyl group. This electron deficiency drives its ability to accept electron pairs from Lewis bases (donor molecules), leading to the formation of stable addition compounds, or adducts. rsc.orgmdpi.com The general reaction can be represented as:
CySnCl₃ + L → CySnCl₃(L) (Adduct) (where Cy is the cyclohexyl group and L is a Lewis base)
The strength of the Lewis acidity can be influenced by the nature of the organic group and the halides attached to the tin atom. youtube.com The formation of these adducts is a fundamental aspect of its chemistry, leading to changes in the coordination environment of the tin center. digitellinc.com The interaction with Lewis bases can range from weak associations to the formation of strong dative bonds, significantly altering the electronic and structural properties of the parent organotin compound. researchgate.netnih.gov This reactivity is central to the formation of more complex supramolecular structures.
Influence of Ligand Field on Tin Coordination Number and Geometry
Tetrahedral, Trigonal Bipyramidal, and Octahedral Geometries
The coordination geometry of cyclohexyltin trichloride (B1173362) and its adducts is a direct consequence of the number of coordinated ligands. libretexts.org
Tetrahedral Geometry: In its uncomplexed state, trichlorocyclohexylstannane is expected to have a coordination number of four, adopting a distorted tetrahedral geometry with the cyclohexyl group and three chlorine atoms bonded to the central tin atom. wikipedia.orglibretexts.org
Trigonal Bipyramidal Geometry: Upon reaction with one monodentate Lewis base, a five-coordinate adduct is formed. wikipedia.org These complexes typically exhibit a trigonal bipyramidal geometry. libretexts.orglibretexts.org In this arrangement, the three chlorine atoms or two chlorines and the ligand might occupy the equatorial positions, while the bulky cyclohexyl group and the remaining ligand occupy the axial positions to minimize steric hindrance.
Octahedral Geometry: The coordination of two monodentate ligand molecules results in a six-coordinate complex. wikipedia.org This leads to an octahedral geometry, which is a common and stable arrangement for six-coordinate complexes. libretexts.orglibretexts.org The ligands can be arranged in either a cis or trans configuration relative to each other, often influenced by the nature of the ligands and crystallization conditions.
| Coordination Number | Geometry | Example Formation |
| 4 | Tetrahedral | CySnCl₃ (uncomplexed) |
| 5 | Trigonal Bipyramidal | [CySnCl₃(L)] (L = monodentate ligand) |
| 6 | Octahedral | [CySnCl₃(L)₂] (L = monodentate ligand) |
Higher Coordination States of Tin
While less common, organotin compounds can achieve coordination numbers higher than six, particularly with polydentate ligands or under specific reaction conditions. researchgate.net Seven-coordinate complexes have been documented for organotin(IV) species. researchgate.net These higher coordination states often adopt geometries such as a capped octahedron, capped trigonal prism, or a pentagonal bipyramid. libretexts.org The ability to form these higher-coordinate species is typically associated with larger metal ions and the use of chelating ligands that can effectively wrap around the tin center, stabilizing the crowded coordination sphere. libretexts.org
Bridging Ligand Architectures and Polymeric Structures
The use of bifunctional or polydentate ligands that can coordinate to more than one tin center leads to the formation of coordination polymers. In these structures, the trichlorocyclohexylstannane units are linked together by bridging ligands, creating one-, two-, or three-dimensional networks. researchgate.net Ligands containing carboxylate, sulfonate, or phosphonate (B1237965) groups are particularly effective in forming these polymeric architectures. researchgate.net
The dimensionality and topology of the resulting polymer are determined by several factors, including:
The coordination geometry preferred by the tin atom (e.g., trigonal bipyramidal or octahedral).
The bulkiness of the cyclohexyl group.
The length, flexibility, and binding modes of the bridging ligand. researchgate.net
For example, a dicarboxylate ligand could bridge two tin centers, leading to the formation of a one-dimensional chain. More complex ligands or the presence of additional intermolecular interactions can result in the formation of sheets or three-dimensional frameworks.
Self-Assembly Processes in Cyclohexyltin Trichloride Systems
Beyond the formation of strong coordinate bonds, weaker intermolecular forces play a critical role in the self-assembly of cyclohexyltin trichloride systems into ordered supramolecular structures. researchgate.net These non-covalent interactions, such as hydrogen bonds (e.g., C-H···O, O-H···O), can direct the packing of individual complex molecules in the solid state. orientjchem.orgtandfonline.com For instance, the hydrogen atoms on the cyclohexyl ring can interact with electronegative atoms (like oxygen or chlorine) on adjacent molecules, leading to the formation of extended networks. tandfonline.com These self-assembly processes are crucial in crystal engineering, allowing for the design of materials with specific structural motifs and properties.
Spectroscopic Probes for Coordination Sphere Dynamics
Several spectroscopic techniques are invaluable for elucidating the structure and dynamics of the coordination sphere in cyclohexyltin trichloride complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools. Changes in the chemical shifts of the cyclohexyl protons and carbons upon ligand coordination provide evidence of adduct formation. digitellinc.com ¹¹⁹Sn NMR is particularly informative, as the chemical shift of the tin nucleus is highly sensitive to its coordination number and the geometry of the coordination sphere. An upfield shift in the ¹¹⁹Sn resonance is typically observed as the coordination number increases from four to five and six.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to monitor the changes in bond frequencies upon complexation. rsc.org The stretching frequencies of the Sn-Cl and Sn-C bonds are sensitive to the coordination environment. Furthermore, changes in the vibrational modes of the ligand itself upon coordination to the tin center can confirm the formation of an adduct and provide insight into the mode of binding. For example, a significant shift in the C=O stretching frequency of a carbonyl-containing ligand upon coordination is indicative of a strong interaction with the Lewis acidic tin center. digitellinc.com
Below is a table summarizing the typical spectroscopic changes observed upon adduct formation.
| Spectroscopic Technique | Observable Change | Interpretation |
| ¹¹⁹Sn NMR | Upfield shift of resonance | Increase in coordination number (e.g., 4 → 5 or 5 → 6) |
| ¹H / ¹³C NMR | Shift in ligand and cyclohexyl resonances | Adduct formation and change in electronic environment |
| Infrared (IR) Spectroscopy | Shift in Sn-Cl stretching frequencies | Change in coordination geometry and bond strengths |
| Infrared (IR) Spectroscopy | Shift in ligand functional group frequencies (e.g., ν(C=O)) | Confirmation of ligand coordination to the tin center |
Computational and Theoretical Investigations of Cyclohexyltin Trichloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of electronic wavefunctions and a host of derived properties. lupinepublishers.com These methods are essential for understanding the intrinsic properties of cyclohexyltin trichloride (B1173362).
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. growingscience.comirjweb.com It is particularly effective for calculating the optimized geometry and energetics of molecules like cyclohexyltin trichloride.
Table 1: Illustrative DFT-Calculated Geometric Parameters for Cyclohexyltin Trichloride
| Parameter | Value |
|---|---|
| Sn-C Bond Length | ~2.15 Å |
| Sn-Cl Bond Length | ~2.35 Å |
| C-Sn-Cl Bond Angle | ~108° |
| Cl-Sn-Cl Bond Angle | ~111° |
Note: These are representative values and would be precisely determined in an actual DFT calculation.
Energetics calculations in DFT provide information about the stability of the molecule, such as its heat of formation and reaction energies. These are crucial for understanding the thermodynamics of processes involving cyclohexyltin trichloride.
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting the reactivity of chemical species. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy and spatial distribution of these orbitals are key determinants of reaction pathways.
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, being the lowest energy empty orbital, represents the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity.
For cyclohexyltin trichloride, FMO analysis would reveal the most likely sites for nucleophilic or electrophilic attack. The LUMO is expected to be centered on the electron-deficient tin atom, making it susceptible to attack by nucleophiles. The HOMO would likely be distributed over the more electron-rich chlorine and cyclohexyl groups. Table 2 presents hypothetical FMO energy values for cyclohexyltin trichloride to illustrate these concepts.
Table 2: Illustrative FMO Energies for Cyclohexyltin Trichloride
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.5 |
| LUMO | -1.0 |
| HOMO-LUMO Gap | 8.5 |
Note: These values are hypothetical and would be determined by a quantum chemical calculation.
Molecular Dynamics Simulations of Cyclohexyltin Trichloride Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of how molecules like cyclohexyltin trichloride interact with their environment, such as solvent molecules or biological macromolecules.
In a typical MD simulation of cyclohexyltin trichloride in a solvent (e.g., water or an organic solvent), the forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. This provides a detailed picture of the solvation process, including the arrangement of solvent molecules around the solute and the dynamics of these interactions.
Key insights from MD simulations would include the formation of a solvation shell around the cyclohexyltin trichloride molecule and the potential for specific interactions, such as hydrogen bonding if water is the solvent. The simulations can also provide information on the conformational flexibility of the cyclohexyl group. The energetics of the interaction between the organotin and its surroundings can be analyzed to understand its solubility and partitioning behavior. nih.gov
Mechanistic Insights from Theoretical Reaction Path Analysis
Theoretical reaction path analysis is a powerful computational tool for elucidating the detailed mechanism of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate activation energies.
A relevant reaction for cyclohexyltin trichloride is hydrolysis, a process common to many organotin halides. researchgate.net A theoretical study on the hydrolysis of a similar compound, monobutyltin chloride, revealed a complex, stepwise mechanism. researchgate.net Drawing an analogy, the hydrolysis of cyclohexyltin trichloride would likely proceed through the following steps:
Coordination: A water molecule acts as a nucleophile and coordinates to the electron-deficient tin atom, increasing its coordination number.
Proton Transfer: A proton is transferred from the coordinated water molecule to a chloride ligand.
Elimination: A molecule of hydrogen chloride is eliminated, resulting in a hydroxylated organotin species.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of compounds. nih.gov For cyclohexyltin trichloride, the prediction of NMR and vibrational spectra would be particularly useful.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of chemical shifts for various nuclei, including ¹H, ¹³C, and ¹¹⁹Sn. researchgate.netnih.gov The ¹¹⁹Sn nucleus is particularly informative for organotin compounds, with a wide range of chemical shifts that are characteristic of the coordination number and substituents at the tin center. rsc.org A predicted ¹¹⁹Sn chemical shift for cyclohexyltin trichloride would help in confirming its structure.
Vibrational Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different modes of molecular vibration. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.govscirp.org This theoretical spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as Sn-Cl and Sn-C stretching and bending modes.
Table 3 provides illustrative examples of predicted spectroscopic parameters for cyclohexyltin trichloride.
Table 3: Illustrative Predicted Spectroscopic Parameters for Cyclohexyltin Trichloride
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹¹⁹Sn NMR Chemical Shift (ppm) | +50 to +150 |
| Sn-Cl Stretching Frequency (cm⁻¹) | 350 - 400 |
| Sn-C Stretching Frequency (cm⁻¹) | 500 - 600 |
Note: These are representative values. Actual values would depend on the specific computational method and basis set used.
Applications of Cyclohexyltin Trichloride in Advanced Materials Science and Catalysis
Catalytic Activity in Organic Synthesis
Organotin compounds are recognized for their catalytic prowess in a variety of organic transformations. uobabylon.edu.iqlupinepublishers.com While specific research focusing exclusively on cyclohexyltin trichloride (B1173362) is limited, its catalytic behavior can be inferred from studies on analogous organotin halides, such as n-butyltin trichloride. The Lewis acidity of the tin atom is central to its catalytic function. rsc.orgrsc.org
Organotin (IV) compounds, including halides and oxides, are effective Lewis acid catalysts for esterification and transesterification reactions. gelest.comlupinepublishers.com They are valued for not promoting side reactions like dehydration, which can occur with strong acid catalysts. gelest.com The catalytic mechanism generally involves the coordination of the carbonyl oxygen of the carboxylic acid or ester to the electron-deficient tin center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol. rsc.org
In transesterification reactions, such as the glycerolysis of triglycerides to produce mono- and diacylglycerols, organotin chlorides demonstrate significant catalytic activity. A study on various butyltin compounds provides a useful model for the expected reactivity of cyclohexyltin trichloride. rsc.org The reactivity of these catalysts is influenced by their Lewis acidity and compatibility with the reaction medium. rsc.org For instance, n-butyltin trichloride (BuSnCl₃), a close analogue of cyclohexyltin trichloride, is an active catalyst in these reactions. rsc.org
Table 1: Comparative Catalytic Activity of Butyltin Compounds in the Glycerolysis of Triglycerides (Model for Cyclohexyltin Trichloride Activity) Data adapted from a study on the glycerolysis of triglycerides at 220°C, serving as a proxy for the expected performance of analogous cyclohexyltin compounds. rsc.org
| Catalyst | Type | Relative Reactivity Order | Potential Role of Cyclohexyltin Trichloride |
| Bu₂SnO | Diorganotin Oxide | 1 (Highest) | Serves as a benchmark for highly active organotin catalysts. |
| Bu₂SnLau₂ | Diorganotin Dicarboxylate | 2 | Represents carboxylate derivatives that could be synthesized from cyclohexyltin trichloride. |
| BuSnO(OH) | Monoorganotin Stannoic Acid | 2 | Represents a potential hydrolysis product with catalytic activity. |
| Bu₂SnCl₂ | Diorganotin Dichloride | 3 | A less substituted analogue, indicating the effect of the number of chloride ligands on activity. |
| BuSnCl₃ | Monoorganotin Trichloride | 4 (Lowest in this set) | Direct analogue for Cyclohexyltin Trichloride , indicating its role as a functional Lewis acid catalyst. |
Organotin compounds are widely employed as catalysts in the synthesis of important commercial polymers, including polyurethanes, silicones, and polyesters. uobabylon.edu.iqresearchgate.net Their function is typically to act as Lewis acids that activate monomers for polymerization. researchgate.net
Polyurethanes: In polyurethane formation, organotin catalysts facilitate the reaction between isocyanates and polyols. The mechanism can involve the organotin compound activating the isocyanate group for attack by the alcohol. rsc.orglupinepublishers.com
Silicones: Organotins catalyze the condensation reactions of silanols to form siloxane bonds (Si-O-Si), which is a critical step in the production of silicone elastomers and sealants (Room Temperature Vulcanizates, RTVs). researchgate.netreaxis.com
Polyesters: In the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, organotin compounds are common catalysts. nih.govacs.org The Lewis acidic tin center coordinates to the carbonyl of the cyclic ester, facilitating ring-opening by an initiating alcohol. While effective, the use of tin-based catalysts in biomedical applications is often scrutinized due to toxicity concerns. nih.gov
As a Lewis acidic organotin halide, cyclohexyltin trichloride is a potential catalyst for these polymerization reactions, analogous to other organotin chlorides and carboxylates used commercially. researchgate.net
Cyclohexyltin trichloride is not the direct organotin reagent used in the Stille cross-coupling reaction. Instead, it serves as a crucial precursor for the synthesis of the active organostannane reagents. sigmaaldrich.comwikipedia.org The Stille reaction couples an organostannane (R¹-SnR₃) with an organic electrophile (R²-X) in the presence of a palladium catalyst to form a new carbon-carbon bond (R¹-R²). uobabylon.edu.iq
The synthesis of the required tetraorganotin compounds often starts from tin(IV) chloride, which is alkylated or arylated. Subsequently, redistribution reactions with tin(IV) chloride can yield organotin halides. wikipedia.org To create a Stille reagent from cyclohexyltin trichloride, the three chlorine atoms would be substituted with the desired non-transferable alkyl groups (e.g., butyl) using Grignard or organoaluminum reagents. The resulting trialkylcyclohexylstannane could then participate in Stille coupling.
The catalytic cycle of the Stille reaction proceeds through three fundamental steps:
Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R²-X) to form a Pd(II) complex.
Transmetalation: The organostannane (R¹-SnR₃) transfers its R¹ group to the palladium complex, displacing the halide and forming a new Pd-C bond.
Reductive Elimination: The coupled product (R¹-R²) is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Hydrostannation is the addition of a tin-hydride bond across an unsaturated carbon-carbon bond (alkene or alkyne). This reaction is a primary method for synthesizing vinylstannanes, which are valuable intermediates in organic synthesis, particularly for Stille couplings. qub.ac.uk
While the reaction can be initiated by radicals, transition metal catalysis, especially with palladium complexes, offers superior control over regioselectivity and stereoselectivity. qub.ac.uk In this context, cyclohexyltin trichloride is not the catalyst but the precursor to the reagent. It would first need to be converted to a cyclohexyltin hydride (e.g., by reduction). This tin hydride would then be the species that adds to the alkyne or alkene, with an external catalyst like a palladium complex facilitating the transformation. qub.ac.uk
Role as a Precursor in Polymer Chemistry and Material Synthesis
The primary role of cyclohexyltin trichloride in materials science is as a versatile building block for more complex functional molecules. Its three reactive tin-chlorine bonds allow for stepwise substitution to create a variety of derivatives. gelest.comlupinepublishers.com
It is a key starting material for producing organotin-based PVC stabilizers, such as cyclohexyltin thiolates and carboxylates. lupinepublishers.comlupinepublishers.com This is achieved by reacting the trichloride with the corresponding thiols or carboxylic acids. lupinepublishers.com Furthermore, it can be a precursor for synthesizing the organotin catalysts used in the production of polyurethanes and silicones. gelest.comreaxis.com
Another potential application for organotin halides like cyclohexyltin trichloride is in the formation of transparent conductive oxide (TCO) films. rjpbcs.com Organotin(IV) halides can be used as precursors in chemical vapor deposition (CVD) processes to deposit thin, electrically conductive films on surfaces like glass. rjpbcs.com
Stabilization Mechanisms in Polymer Degradation (e.g., Polyvinyl Chloride)
Organotin compounds are highly effective heat stabilizers for polyvinyl chloride (PVC). pvc.orgseepvcforum.combisleyinternational.com Cyclohexyltin trichloride is an essential precursor for manufacturing the active stabilizer molecules, which are typically organotin mercaptides (thiotins) or carboxylates. lupinepublishers.comseepvcforum.combaerlocher.com These derivatives are synthesized by reacting the chloride precursor with the appropriate organic thiol or carboxylic acid. lupinepublishers.com
The thermal degradation of PVC proceeds by the elimination of hydrogen chloride (HCl), which creates unstable polyene sequences in the polymer backbone and is autocatalytic. Organotin stabilizers interrupt this degradation process through a dual mechanism:
HCl Scavenging: The organotin stabilizer (e.g., an organotin carboxylate or thiolate) reacts with and neutralizes the hydrogen chloride that is released, preventing it from catalyzing further degradation.
Displacement of Unstable Chlorine Atoms: The most significant stabilization action involves the substitution of labile allylic chlorine atoms on the PVC chain with the more stable thio-glycollate or maleate (B1232345) groups from the stabilizer molecule. lupinepublishers.com This replacement of weak sites in the polymer chain prevents the initiation of the "unzipping" elimination reaction, thereby preserving the color and mechanical properties of the PVC during high-temperature processing. lupinepublishers.compvc.org
The choice between mercaptide and carboxylate derivatives, often used in mixtures of mono- and di-substituted tins, allows for the fine-tuning of properties like heat stability, color control, and suitability for specific applications. seepvcforum.combaerlocher.com
Table 2: Types and Applications of Organotin Stabilizers Derived from Precursors like Cyclohexyltin Trichloride Based on general applications for butyl and octyltin (B230729) stabilizers, which are produced from similar organotin chloride precursors. seepvcforum.combaerlocher.com
| Stabilizer Type | Derived From Precursor via Reaction with | Key Properties | Typical PVC Applications |
| Organotin Mercaptides (Thiotins) | Thio-acids (e.g., thioglycollates) | Excellent heat stability, good color control | Rigid and plasticized PVC, transparent films, sheets, injection molded fittings |
| Organotin Carboxylates (Maleates) | Dicarboxylic half-esters (e.g., maleates) | Good heat stability, crystal clarity | Food contact applications (for specific types like octyltins), blister packs, bottles |
Development of Novel Functional Materials Incorporating Organotin Moieties
The incorporation of organotin moieties, derived from precursors such as trichlorocyclohexylstannane, into larger molecular and polymeric structures has paved the way for the development of novel functional materials. Organometallic polymers containing tin can exhibit unique properties, including high thermal stability, electrical conductivity, and specific optical characteristics. uobabylon.edu.iq The versatility of organotin chemistry allows for the synthesis of materials where the tin-containing group is chemically bound within a polymer chain, creating non-migrating, functional materials. nih.gov
The synthesis of these materials often involves the reaction of organotin halides with various organic molecules. orientjchem.org For instance, organotin polyethers can be synthesized through the interfacial reaction between organotin dihalides and diols. nih.gov Monoorganotin trihalides like cyclohexyltin trichloride serve as crucial building blocks, offering three reactive sites (the chlorine atoms) for polymerization or for grafting onto other structures. gelest.comwikipedia.org These reactions allow for the creation of a wide array of polymeric products, including those derived from natural polymers like cellulose (B213188) and synthetic polymers such as poly(vinyl alcohol). nih.gov The resulting materials possess functionalities determined by both the organic framework and the properties of the organotin moiety itself.
Optically Active Organotin Materials
Optically active materials have the ability to rotate the plane of polarized light. fiberoptics4sale.comquora.com This phenomenon occurs in chiral materials, which are molecules that are non-superimposable on their mirror images. libretexts.org In the field of materials science, the synthesis of optically active polymers and complexes is of significant interest for applications in chiroptical devices and nonlinear optics (NLO).
Research has demonstrated the creation of chiral organotin complexes that exhibit nonlinear optical properties. orientjchem.org These materials are often synthesized by reacting organotin chlorides with specifically designed chiral organic ligands. orientjchem.org For example, chiral Schiff base ligands have been reacted with organotin chlorides to produce complexes with notable nonlinear optical effects. orientjchem.org While specific studies focusing exclusively on cyclohexyltin trichloride are not abundant, its role as a tri-functional precursor makes it a candidate for creating complex, three-dimensional chiral structures. The general synthetic routes involve reacting organotin halides with chiral diols, amino acids, or other enantiomerically pure organic compounds to impart chirality to the final material. orientjchem.orgnih.gov
Some organotin complexes have been investigated for their second- and third-order NLO properties, such as second-harmonic generation (SHG), where intense laser light passing through the material is converted to light with double the frequency. mdpi.com The development of such materials relies on creating molecules with a significant difference in electron density (a "push-pull" system), a feature that can be tuned by incorporating organotin moieties. mdpi.com
Table 1: Examples of Research Findings on Optically Active Organotin Materials
| Material Type | Synthetic Approach | Observed Property | Potential Application |
| Chiral Organotin Complexes | Reaction of organotin chlorides with chiral Schiff base ligands. orientjchem.org | Nonlinear Optical (NLO) properties. orientjchem.org | Optical switching, frequency doubling. mdpi.com |
| Organotin-Peptide Derivatives | Condensation reaction of organotin oxides or halides with amino acids or peptides. orientjchem.org | Chirality due to the amino acid component. orientjchem.org | Chiral recognition, specialized catalysis. |
| Organotin Polymers with Chiral Pendants | Polymerization with monomers containing chiral side groups. | Optical rotation. nih.gov | Polarizing films, chiroptical sensors. |
Composite Materials with Organotin Components
Organotin compounds, including halides like cyclohexyltin trichloride, are utilized as components in advanced composite and polymeric materials to enhance their physical and chemical properties. A key strategy involves the chemical incorporation of the organotin moiety into a polymer backbone. nih.gov This approach contrasts with simply mixing additives, as it prevents the organotin component from leaching out over time, leading to more durable and stable materials. nih.gov
One major application is in the stabilization of polymers, particularly polyvinyl chloride (PVC). Diorganotin compounds are widely used to prevent thermal degradation during processing and to protect the final product from heat and light. uobabylon.edu.iqwikipedia.org They function by reacting with and removing unstable allylic chloride groups and by scavenging hydrogen chloride, a byproduct of PVC degradation. wikipedia.org
Furthermore, organotin compounds act as effective catalysts in the formation of polymers like polyurethanes and silicones. uobabylon.edu.iqwikipedia.org Dibutyltin (B87310) derivatives, for example, are used to catalyze transesterification reactions and the vulcanization of silicones. wikipedia.org In these catalytic roles, the organotin compound facilitates the reaction that forms the polymer matrix of the composite material.
Research has also focused on creating organotin-containing copolymers through free radical polymerization. nih.gov For instance, organotin monomers have been copolymerized with common monomers like styrene (B11656) and butyl acrylate. nih.gov The resulting copolymers' properties can be tuned by adjusting the amount of the organotin monomer, demonstrating a pathway to new composite materials with tailored characteristics. The incorporation of the tin atom into the polymer structure can lead to materials with enhanced thermal stability and modified mechanical properties. uobabylon.edu.iq
Table 2: Role of Organotin Components in Composite Materials
| Composite Type | Role of Organotin Component | Example Precursor/Catalyst | Resulting Property/Effect |
| PVC Composites | Heat and light stabilizer. wikipedia.org | Diorganotin dithiolates, Diorganotin carboxylates. wikipedia.org | Prevents degradation, improves clarity and durability. lupinepublishers.com |
| Polyurethanes | Catalyst for formation. uobabylon.edu.iqwikipedia.org | Dibutyltin dilaurate. uobabylon.edu.iqwikipedia.org | Controls the rate of polymerization. lupinepublishers.com |
| Silicone Elastomers | Catalyst for vulcanization (cross-linking). wikipedia.org | Dibutyltin dilaurate. wikipedia.org | Cures the silicone from a liquid to a solid rubber. |
| Acrylic Copolymers | Co-monomer. nih.gov | Dibutyltin maleate. nih.gov | Modified thermal and mechanical properties of the final polymer. |
Environmental Chemical Fate and Mechanistic Transformation of Organotin Compounds
Abiotic Degradation Pathways of Organotin Compounds
The environmental persistence and transformation of organotin compounds, such as Stannane, trichlorocyclohexyl-, are significantly influenced by non-biological degradation processes. These abiotic pathways, primarily photodegradation and hydrolysis, play a crucial role in the breakdown of these compounds in the environment.
Photodegradation Mechanisms
Photodegradation, or the breakdown of compounds by light, is a key process in the environmental fate of organotin compounds. The cleavage of the tin-carbon bond is a primary outcome of this process, leading to the sequential removal of organic groups. nih.gov This dealkylation or dearylation generally results in a reduction of the compound's toxicity. nih.govresearchgate.net For instance, the photodecomposition of tricyclohexyltin hydroxide (B78521), a related compound, primarily yields inorganic tin, along with smaller quantities of dicyclohexyltin oxide and cyclohexylstannonic acid. nih.gov The intensity and duration of light exposure directly impact the extent of degradation. nih.gov
Studies on other organotins, such as butyltin compounds, have shown that UV irradiation leads to their degradation in water, with inorganic tin being the final product. researchgate.net The rate of this photodegradation can be influenced by the surrounding environment. researchgate.net For example, the presence of photosensitizers, like humic substances found in natural waters, can accelerate the photodegradation process.
The general mechanism of photodegradation involves the absorption of UV radiation, which excites the organotin molecule and leads to the homolytic cleavage of a tin-carbon bond, forming organic free radicals and an organotin radical. These reactive species can then undergo further reactions with other molecules in the environment.
Hydrolytic Stability and Transformation Products
Hydrolysis is another significant abiotic degradation pathway for certain organotin compounds. The stability of organotins towards hydrolysis is largely dependent on the number and nature of the organic substituents attached to the tin atom. While tetraorganotins are generally stable in water, organotin halides, such as Stannane, trichlorocyclohexyl-, can undergo hydrolysis. gelest.com
The carbon-tin bond itself is relatively stable to water. gelest.com However, the tin-halogen bond is more susceptible to cleavage. In the presence of water, the chloride ions in trichlorocyclohexylstannane can be replaced by hydroxyl groups, leading to the formation of cyclohexyltin hydroxides. These hydroxides can then undergo further condensation reactions to form oxo-bridged species.
The rate and extent of hydrolysis are influenced by factors such as pH and temperature. researchgate.net While specific data on the hydrolysis of Stannane, trichlorocyclohexyl- is limited, the general principles of organotin chemistry suggest that it would be susceptible to hydrolysis, leading to the formation of less toxic, more water-soluble cyclohexyltin species.
Enzymatic Transformation and Biocatalysis
The breakdown of organotin compounds is not limited to abiotic processes; biological systems, particularly microorganisms, play a vital role in their transformation. researchgate.net This enzymatic degradation is a key component of the biogeochemical cycling of tin in the environment.
Elucidation of Enzyme-Mediated Organotin Cleavage Mechanisms
Microorganisms have developed mechanisms to detoxify their environment by cleaving the tin-carbon bonds of organotin compounds. researchgate.net This process, known as biodegradation, is often a sequential dealkylation or dearylation, leading to progressively less toxic inorganic tin. researchgate.net While the precise enzymatic pathways for many organotin compounds are still under investigation, research has pointed towards the involvement of specific enzyme families. rawdatalibrary.net
The cytochrome P450 (CYP450) family of enzymes has been identified as capable of degrading organotin compounds. rawdatalibrary.net These enzymes are known for their ability to catalyze the oxidation of a wide variety of substrates. The proposed mechanism involves the hydroxylation of the organic substituent, which can then lead to the cleavage of the tin-carbon bond.
Another identified mechanism for organotin cleavage involves siderophores, which are metal-chelating compounds produced by some microorganisms. nih.gov For example, pyoverdines produced by Pseudomonas chlororaphis have been shown to degrade triphenyltin (B1233371) to monophenyltin via diphenyltin. nih.gov It is suggested that the metal-chelating properties of these molecules play a crucial role in the Sn-C bond cleavage. nih.gov
Understanding Catalytic Cycles in Enzymatic Systems
The catalytic cycle of enzymes like CYP450 in the degradation of organotin compounds is a complex process. rawdatalibrary.net In general, the cycle begins with the binding of the organotin substrate to the active site of the enzyme. This is followed by the activation of molecular oxygen and the transfer of an oxygen atom to the substrate, resulting in a hydroxylated intermediate. This intermediate is often unstable and can spontaneously break down, leading to the cleavage of the tin-carbon bond and the release of the organic group.
The efficiency of these enzymatic systems can be influenced by various factors, including the availability of cofactors and the specific structure of the organotin compound. nih.gov While the detailed catalytic cycles for the degradation of Stannane, trichlorocyclohexyl- have not been explicitly elucidated, the general principles derived from studies on other organotins provide a framework for understanding its potential enzymatic transformation.
Future Research Directions and Emerging Trends in Cyclohexyltin Trichloride Chemistry
Design and Synthesis of Advanced Cyclohexyltin Trichloride (B1173362) Derivatives
The synthesis of novel cyclohexyltin trichloride derivatives is a cornerstone of future research, aiming to create compounds with tailored properties for specific applications. A primary method for preparing organotin compounds is through the reaction of a Grignard reagent with a tin halide, such as tin tetrachloride. wikipedia.org For instance, the synthesis of tricyclohexyltin chloride can be achieved by reacting cyclohexyl magnesium chloride with tin tetrachloride. google.com
Future work will likely focus on creating derivatives with inertly substituted cyclohexyl groups, such as tri(2-methylcyclohexyl)tin chloride and tri(2-phenylcyclohexyl)tin chloride. google.com These modifications can significantly alter the steric and electronic properties of the molecule, influencing its reactivity and potential applications. Researchers are also exploring redistribution reactions, where a tetraorganotin compound reacts with tin tetrachloride to produce tri-, di-, and mono-organotin compounds. wikipedia.orggelest.com This method offers a pathway to a variety of organotin halides with different numbers of organic substituents.
Another avenue of exploration is the synthesis of catenated organotin compounds, which feature tin-tin bonds. gelest.com While hexaorganoditins are the most common, the development of new synthetic routes could lead to more complex structures with unique properties. The cleavage of carbon-tin bonds by halogens or mineral acids also presents opportunities for creating new derivatives from existing tetraorganotin compounds. gelest.com
Exploration of Novel Catalytic Systems Based on Cyclohexyltin Trichloride
Cyclohexyltin trichloride and its derivatives have potential as catalysts in various organic reactions. While dibutyltin (B87310) dilaurate is a well-known catalyst for polyurethane formation and silicone vulcanization, the exploration of cyclohexyltin-based catalysts is an emerging area. wikipedia.org The catalytic activity of organotin compounds is often attributed to the lability of the anionic ligand and the ability of the tin atom to expand its coordination number beyond four. gelest.com
Future research will likely investigate the application of cyclohexyltin trichloride and its derivatives in reactions such as esterification and transesterification, where organotin compounds have already shown promise. gelest.com The design of new catalytic systems could involve modifying the cyclohexyl group or the halide ligands to fine-tune the catalyst's Lewis acidity and reactivity. The goal is to develop more efficient and selective catalysts for a range of chemical transformations.
High-Throughput Screening and Combinatorial Approaches in Organotin Chemistry
High-throughput screening (HTS) is a powerful methodology that allows for the rapid testing of large numbers of chemical compounds for a specific biological or chemical activity. wikipedia.orgbmglabtech.com In the context of organotin chemistry, HTS can accelerate the discovery of new catalysts and materials by enabling the parallel synthesis and screening of extensive compound libraries. sigmaaldrich.comnih.gov
The process typically involves automated robotics, liquid handling devices, and sensitive detectors to conduct millions of tests in a short period. wikipedia.org This approach is particularly valuable for identifying "hits" or "leads"—compounds that exhibit a desired effect on a target. bmglabtech.com For instance, HTS can be used to screen a library of cyclohexyltin trichloride derivatives for their catalytic activity in a particular reaction. The use of microtiter plates with numerous wells allows for the simultaneous testing of many different compounds and reaction conditions. wikipedia.org
Recent advances in HTS include the development of specialized screening kits for reactions like Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. sigmaaldrich.com The integration of HTS with combinatorial chemistry, where large libraries of related compounds are synthesized simultaneously, offers a powerful strategy for exploring the vast chemical space of organotin compounds and identifying new functional molecules.
Advanced In-Situ Spectroscopic Characterization during Reactions
Understanding the mechanisms of reactions involving cyclohexyltin trichloride requires advanced analytical techniques that can monitor the reaction in real-time. In-situ spectroscopy allows researchers to observe the formation and transformation of chemical species as the reaction proceeds, providing valuable insights into reaction pathways and kinetics.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence-based assays are becoming increasingly important in this area. nih.gov For example, 119Sn NMR spectroscopy has been used to investigate the reaction products of dichlorodiorganostannanes with sodium in liquid ammonia (B1221849) in-situ. acs.org This provides direct evidence of the intermediates and final products formed during the reaction.
Fluorescence-based techniques, known for their high sensitivity and suitability for automation, are also valuable for HTS and mechanistic studies. nih.gov By employing these advanced spectroscopic methods, researchers can gain a deeper understanding of how cyclohexyltin trichloride and its derivatives behave in different chemical environments, which is crucial for the rational design of new catalysts and materials.
Computational Chemistry in Predictive Design and Reaction Dynamics
Computational chemistry has emerged as an indispensable tool in modern chemical research, offering the ability to predict the properties and reactivity of molecules before they are synthesized in the lab. In the context of cyclohexyltin trichloride, computational methods can be used to model the structure of different derivatives and predict their electronic properties, steric hindrance, and potential for catalytic activity.
Density Functional Theory (DFT) is a widely used computational method for studying organometallic compounds. It can provide insights into bond lengths, bond angles, and the electronic structure of molecules. For example, computational studies can help to understand the nature of the tin-carbon bond and how it is influenced by different substituents on the cyclohexyl ring. lupinepublishers.com
Furthermore, computational chemistry can be used to model reaction dynamics, helping to elucidate reaction mechanisms and predict the most likely pathways. By combining computational predictions with experimental results, researchers can develop a more complete picture of the chemistry of cyclohexyltin trichloride and guide the design of new experiments. This synergy between computational and experimental approaches is a key trend that will continue to drive innovation in the field.
Q & A
Q. Methodological Answer :
- 119Sn NMR : Detects tin environments; δ −200 to −400 ppm for SnCl₃ groups.
- IR Spectroscopy : Sn–Cl stretching vibrations appear at 350–400 cm⁻¹.
- Mass Spectrometry (HRMS) : Confirms molecular ion clusters (e.g., [M-Cl]+ fragments).
- X-ray Crystallography : Resolves Sn–C and Sn–Cl bond lengths (typical Sn–Cl: 2.42–2.45 Å) .
Advanced Question: How do ¹¹⁹Sn-¹H coupling constants elucidate the structure of trichlorocyclohexylstannane derivatives?
Methodological Answer :
¹J(¹¹⁹Sn–¹H) coupling constants (e.g., 1612 Hz in trisubstituted stannanes) reflect hyperconjugative interactions between tin and adjacent hydrogen atoms. For trichlorocyclohexylstannane, reduced coupling (e.g., 55 Hz for ²J) indicates steric hindrance from the cyclohexyl group. Researchers should compare these values with analogous compounds (e.g., triphenylstannane) to assess conformational rigidity .
Basic Question: What are the known reactivity patterns of trichlorocyclohexylstannane in nucleophilic substitutions?
Methodological Answer :
The Sn–Cl bonds undergo nucleophilic displacement with soft nucleophiles (e.g., thiols, cyanide). For example, reaction with NaCN in ethanol replaces one Cl with CN, forming dicyanocyclohexylstannane. Kinetic studies show pseudo-first-order dependence on nucleophile concentration. Competing pathways (e.g., radical mechanisms) can be suppressed using radical scavengers like TEMPO .
Advanced Question: How can contradictions in reported cytotoxicity data for organotin compounds be resolved?
Methodological Answer :
Discrepancies often arise from variations in cell lines, exposure times, or solvent carriers (e.g., DMSO vs. ethanol). To standardize:
- Use identical cell viability assays (e.g., MTT vs. ATP luminescence).
- Control for tin hydrolysis products by quantifying free Sn⁴⁺ via ICP-MS.
- Apply dose-response modeling (e.g., Hill equation) to differentiate IC₅₀ values between analogues .
Basic Question: What environmental degradation pathways are relevant to trichlorocyclohexylstannane?
Methodological Answer :
Photolysis under UV light cleaves Sn–C bonds, releasing cyclohexyl radicals and SnO₂. Hydrolysis in aqueous media (pH > 7) forms cyclohexanol and Sn(OH)₄. Researchers should monitor degradation using LC-MS for organic byproducts and AAS for tin speciation .
Advanced Question: How can computational retrosynthesis tools prioritize routes for trichlorocyclohexylstannane-based polymers?
Methodological Answer :
Retrosynthesis algorithms (e.g., Pistachio) evaluate feasible precursors by scoring bond dissociation energies (BDEs) and synthetic accessibility (SA). For Sn–C bond formation, prioritize organotin halides with SA scores <4.5. Validate predictions with small-scale trials (50–100 mg) to assess purity via TLC .
Basic Question: What safety protocols are critical when handling trichlorocyclohexylstannane?
Q. Methodological Answer :
- Use glove boxes or Schlenk lines for air-sensitive reactions.
- Employ PPE (nitrile gloves, safety goggles) to prevent dermal exposure.
- Neutralize waste with 10% KOH/ethanol to convert tin residues to inert Sn(OH)₄ .
Advanced Question: How do steric effects from the cyclohexyl group influence catalytic cycles in Stille couplings?
Methodological Answer :
The bulky cyclohexyl group slows transmetallation steps in Pd-catalyzed reactions, increasing reaction times. Mitigate this by using polar solvents (DMF) or additives (LiCl) to stabilize Pd intermediates. Compare turnover frequencies (TOF) with less-hindered analogues (e.g., trimethylstannane) to quantify steric parameters (e.g., Tolman cone angles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
